3-Anilinopropanamide

Vue d'ensemble

Description

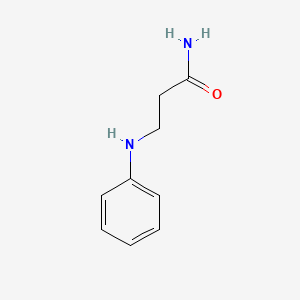

3-Anilinopropanamide is an organic compound characterized by the presence of an aniline group attached to a propanamide backbone

Mécanisme D'action

Target of Action

It’s known that 3-anilinopropanamide can be converted to n-benzyl derivatives . These derivatives have been observed to inhibit facile cyclization , which could suggest a potential interaction with enzymes or proteins involved in these processes.

Mode of Action

It’s known that substituted 3-anilinopropanamides can be converted to n-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . This conversion process might result in changes in the biochemical environment, potentially affecting the function of certain proteins or enzymes.

Biochemical Pathways

The conversion of 3-anilinopropanamides to n-benzyl derivatives suggests that it may be involved in amine exchange reactions . These reactions are part of broader biochemical pathways related to nitrogen metabolism.

Result of Action

The conversion of 3-anilinopropanamides to n-benzyl derivatives could potentially affect cellular processes involving amine exchange reactions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the conversion of 3-anilinopropanamides to n-benzyl derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Anilinopropanamide can be synthesized through the reaction of aniline with acrylamide in the presence of a carbonate solution. The reaction typically occurs at elevated temperatures, around 100°C, and involves the use of column chromatography for purification . Another method involves the uncatalyzed amine exchange reaction with benzylamine, yielding N-benzyl derivatives .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing aromatic amine compounds with acrylamide in a carbonate solution, followed by purification through column chromatography. This method is efficient, environmentally friendly, and yields high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Anilinopropanamide undergoes various chemical reactions, including:

Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions.

Cyclization Reactions: The compound can be cyclized to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Benzylamine: Used in the amine exchange reaction to form N-benzyl derivatives.

Acetylation Agents: Used to protect the aniline nitrogen during cyclization.

Major Products:

N-Benzyl-3-anilinopropanamide: Formed through amine exchange reactions.

Tetrahydroquinoline Derivatives: Formed through cyclization reactions.

Applications De Recherche Scientifique

3-Anilinopropanamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry. Its derivatives, such as N-benzyl-3-anilinopropanamides, have been explored for their potential therapeutic effects, including anticonvulsant properties and enzyme inhibition. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Anticonvulsant Activity

One of the prominent applications of this compound and its derivatives is in the field of anticonvulsant research. Studies have shown that certain derivatives exhibit significant activity against seizures induced by maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) models.

Case Study: N-Benzyl-3-anilinopropanamides

A study conducted on N-benzyl-3-anilinopropanamides revealed that these compounds demonstrated enhanced anticonvulsant activity compared to their non-benzylated counterparts. The results indicated:

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Activity Level |

|---|---|---|---|

| N-Benzyl-3-anilinopropanamide | 5.07 | 4.20 | High |

| This compound | 9.20 | 7.50 | Moderate |

The study concluded that N-benzylation significantly improved the anticonvulsant profile and broadened the spectrum of activity for the tested compounds .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory properties of this compound derivatives. These compounds have been evaluated for their ability to inhibit specific enzymes involved in various metabolic pathways.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from this compound has been a focus area, with methods including uncatalyzed amine exchange reactions to produce N-benzyl derivatives. This approach has led to improved yields and enhanced biological activity.

Synthesis Overview

The synthesis pathway involves:

Comparaison Avec Des Composés Similaires

N-Benzyl-3-anilinopropanamide: A derivative formed through amine exchange reactions.

Tetrahydroquinoline Derivatives: Formed through cyclization reactions and share similar structural features.

Uniqueness: 3-Anilinopropanamide is unique due to its ability to undergo a wide range of chemical reactions, including substitution and cyclization, making it a versatile compound in organic synthesis and pharmaceutical research .

Activité Biologique

3-Anilinopropanamide, a compound belonging to the class of anilides, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction between an aniline derivative and acrylamide. Several studies have explored modifications to enhance the biological activity of these compounds. For instance, N-benzylation has been shown to improve the anticonvulsant profile significantly.

General Synthesis Scheme:

- Starting Materials : Aniline derivatives and acrylamide.

- Catalyst : p-Toluene sulfonic acid (p-TSA) is often used as a catalyst.

- Reaction Conditions : Acid-catalyzed Michael addition is employed to form the desired amide linkage.

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant properties of 3-anilinopropanamides through various preclinical models, including maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) tests.

Key Findings

- A study reported that several synthesized derivatives exhibited significant anticonvulsant activity with effective doses (ED50) comparable to or better than phenytoin, a commonly used antiepileptic drug .

- The introduction of a benzyl group at the nitrogen of the amide significantly enhanced both potency and safety margins .

| Compound Name | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Notes |

|---|---|---|---|

| This compound | 9.20 | 5.07 | Potent anticonvulsant activity |

| N-benzyl-3-anilinopropanamide | 5.07 | 3.50 | Improved potency and safety |

| Methyl derivative | 8.50 | 6.00 | Moderate activity |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the aniline ring and the propanamide backbone can significantly influence biological activity. The presence of electron-donating groups generally enhances activity, while electron-withdrawing groups may reduce it.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR study involving various derivatives highlighted that specific molecular descriptors correlate with increased anticonvulsant activity. The best-performing models utilized genetic function approximation algorithms to predict the efficacy of new compounds based on their structural features .

Case Studies

- Idris et al. Study : This study synthesized a series of N-benzyl-3-anilinopropanamides and evaluated their anticonvulsant activities in mice models. Results showed that all tested compounds were active in both MES and scPTZ tests, with several derivatives outperforming traditional antiepileptic drugs like phenytoin .

- Adedirin et al. Study : This research focused on the QSAR modeling of N-benzylacetamide and 3-(phenylamino)propanamide analogues, demonstrating that certain structural modifications could lead to lower neurotoxicity while maintaining high anticonvulsant efficacy .

Propriétés

IUPAC Name |

3-anilinopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXCBLMAWSXTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429267 | |

| Record name | 3-anilinopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21017-47-0 | |

| Record name | 3-(Phenylamino)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21017-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-anilinopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Anilinopropanamides be modified to incorporate a benzyl group on the amide nitrogen, and if so, what synthetic strategy can be employed?

A2: Yes, 3-Anilinopropanamides can be converted to their N-benzyl derivatives. This is achieved through an uncatalyzed amine exchange reaction using benzylamine as the reagent []. This method has been shown to be successful, albeit with moderate yields (up to 41%), highlighting the potential for further optimization of this synthetic approach [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.